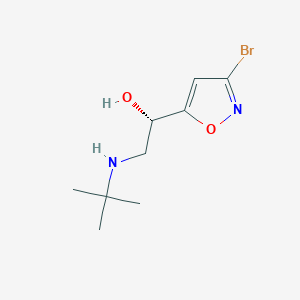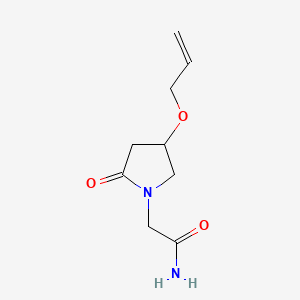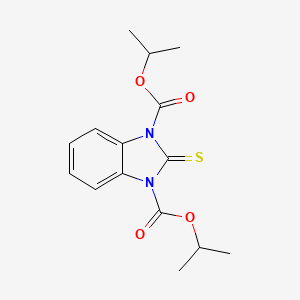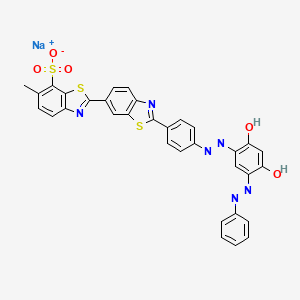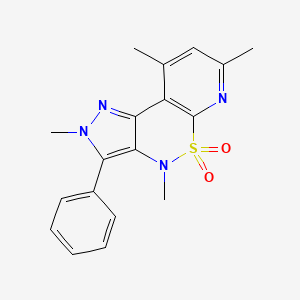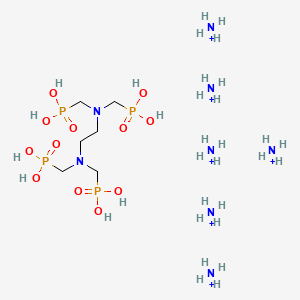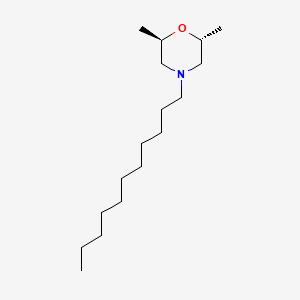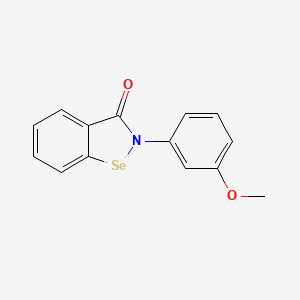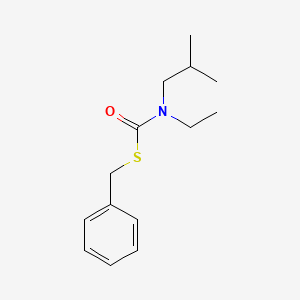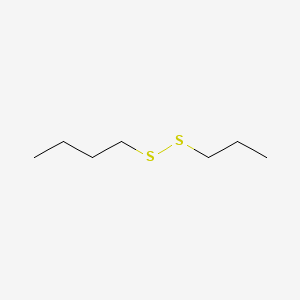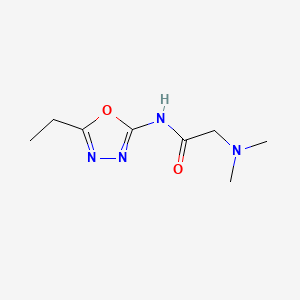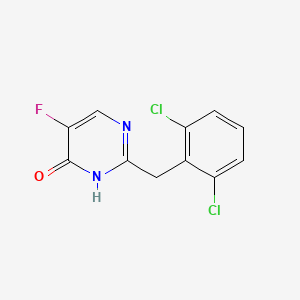
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- is a compound with a unique structure that makes it interesting for a variety of scientific fields. The presence of fluorine, two chlorine atoms, and a pyrimidinone backbone give this molecule distinctive properties that can be exploited in several applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- involves several steps:
Formation of 2,6-dichlorophenylmethyl Intermediate: : Starting with 2,6-dichlorotoluene, a chloromethylation reaction is carried out.
Introduction of the Pyrimidinone Ring: : The 2,6-dichlorophenylmethyl intermediate is reacted with 5-fluoro-4(1H)-pyrimidinone under suitable conditions to form the final product.
Common Reagents: : Strong bases, solvents like DMF (dimethylformamide).
Reaction Conditions: : Elevated temperatures and controlled pH environments to ensure proper coupling.
Industrial Production Methods
For industrial-scale production:
Catalysts: : Use of specific catalysts to enhance the yield.
Optimization of Reaction Parameters: : Temperature, pressure, and solvent conditions are optimized for large-scale reactions to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced to simpler compounds using reducing agents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Various nucleophiles and electrophiles in solvent systems like DMSO or acetonitrile.
Major Products: : Depending on the reagents and conditions, products range from halogen-substituted derivatives to more complex heterocycles.
Applications De Recherche Scientifique
Chemistry
As a Building Block: : Used in the synthesis of complex organic molecules.
Catalysis: : As a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential precursor for pharmaceutical compounds due to its unique structure.
Biochemical Studies: : Investigated for its interactions with various biomolecules.
Medicine
Antimicrobial Activity: : Research into its effectiveness against bacterial and fungal strains.
Anticancer Properties: : Potential in inhibiting cancer cell growth through specific molecular pathways.
Industry
Material Science: : Used in the development of polymers and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action depends on its application but typically involves:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing their function.
Interaction with DNA/RNA: : Fluorinated compounds often interact with nucleic acids, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4(1H)-Pyrimidinone, 5-fluoro-: : Similar in structure but with a single chlorine atom.
2,6-Dichlorophenyl-4(1H)-Pyrimidinone: : Lacks the fluorine atom but similar in backbone.
Uniqueness
The presence of both 2,6-dichlorophenylmethyl and 5-fluoro groups distinguishes it from similar compounds, potentially offering unique reactivity and applications, particularly in medicinal chemistry due to enhanced interactions with biological targets.
It's interesting how subtle changes in a molecule's structure can lead to vastly different properties and uses! If you dive into the nitty-gritty details of this compound or any other, you can uncover layers of complexity and potential you may not have expected. How would you use this compound in your research or projects?
Propriétés
Numéro CAS |
143328-96-5 |
|---|---|
Formule moléculaire |
C11H7Cl2FN2O |
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methyl]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-2-1-3-8(13)6(7)4-10-15-5-9(14)11(17)16-10/h1-3,5H,4H2,(H,15,16,17) |
Clé InChI |
GVEXQWHKWBKDCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC2=NC=C(C(=O)N2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


